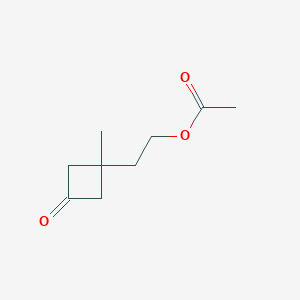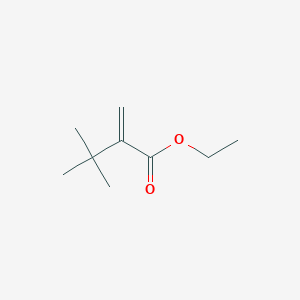![molecular formula C4H4N4O2 B14294430 3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione CAS No. 112459-94-6](/img/structure/B14294430.png)
3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate . This reaction can be facilitated by microwave-assisted techniques to improve yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar nitrogen-containing ring.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazole: Another five-membered ring with sulfur and nitrogen atoms.
Uniqueness
3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its specific ring structure and the presence of two nitrogen atoms in the imidazole ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
112459-94-6 |
|---|---|
Molecular Formula |
C4H4N4O2 |
Molecular Weight |
140.10 g/mol |
IUPAC Name |
1,3,6,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C4H4N4O2/c9-3-5-1-2(7-3)8-4(10)6-1/h1H,(H3,5,6,7,8,9,10) |
InChI Key |
CAUVVFPBSUDVIT-UHFFFAOYSA-N |
Canonical SMILES |
C12C(=NC(=O)N1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


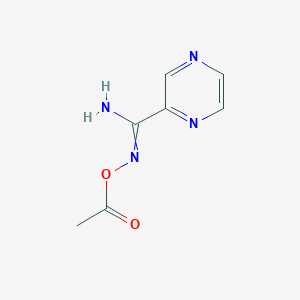
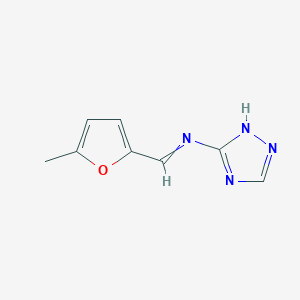
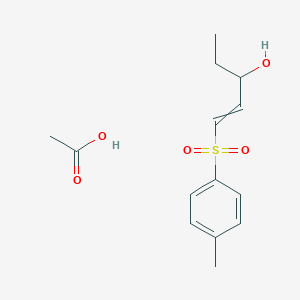
![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)
![1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene](/img/structure/B14294370.png)

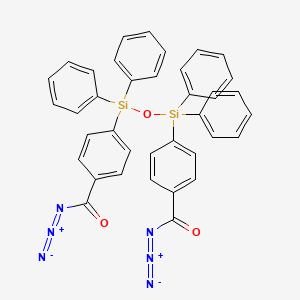

![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)

![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
